REACTION_CXSMILES
|
O.O[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])[CH3:15])[CH2:4][CH2:5][CH3:6].Cl.[H][H]>[Pd].C(O)C>[CH2:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])[CH3:15])[CH2:4][CH2:5][CH3:6]
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Name
|
|
Quantity
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3.2 mL
|
Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was prepared
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Type
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CUSTOM
|
Details
|
(in about 24 hours)
|
Duration
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24 h
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Type
|
FILTRATION
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Details
|
the mixture was filtered through diatomaceous earth
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Type
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CONCENTRATION
|
Details
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the filtrate was concentrated at reduced pressure
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Name
|
|
Type
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product
|
Smiles
|
C(CCC)C1=C(C=CC=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135.3 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |